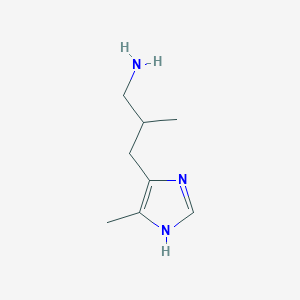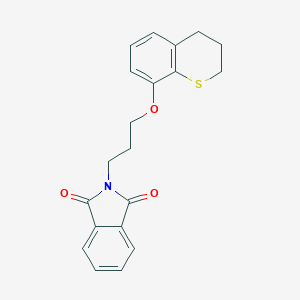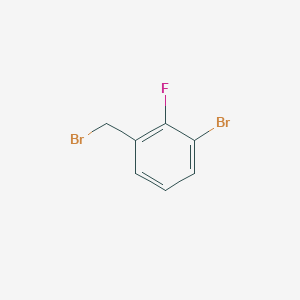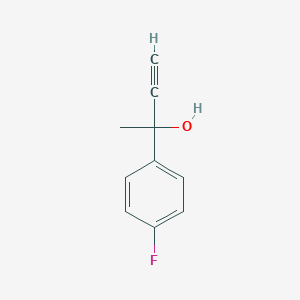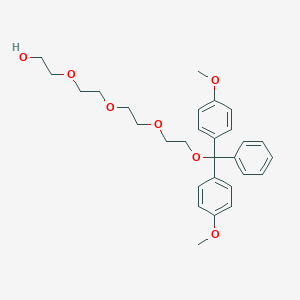
O1-(Dimethoxytrityl)tetraethylene glycol
カタログ番号 B117426
CAS番号:
158041-84-0
分子量: 496.6 g/mol
InChIキー: URBJWDNLBGXKJQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
O1-(Dimethoxytrityl)tetraethylene glycol, also known as O1-(DMT)-Tetraethylene glycol, is a chemical compound with the molecular formula C29H36O7 and a molecular weight of 496.59 . It is used in various chemical reactions and has several synonyms, including 3,6,9,12-Tetraoxatridecan-1-ol .
Synthesis Analysis
The synthesis of polyethylene glycols (PEGs), which include tetraethylene glycol, involves the stepwise addition of tetraethylene glycol monomers on a polystyrene solid support . The monomer contains a tosyl group at one end and a dimethoxytrityl group at the other . The synthetic cycle consists of deprotonation, Williamson ether formation (coupling), and detritylation . The synthesis is entirely chromatography-free .Molecular Structure Analysis
The molecular structure of O1-(Dimethoxytrityl)tetraethylene glycol is complex, with a molecular formula of C29H36O7 . It is a derivative of tetraethylene glycol, which has a simpler structure with a molecular formula of C8H18O5 .Chemical Reactions Analysis
The chemical reactions involving tetraethylene glycol often involve transesterification . For example, the transesterification of methyl 3-mercaptopropionate (MP-SH) with tetraethylene glycol (TEG) and poly(ethylene glycol)s (PEGs) is catalyzed by Candida antarctica Lipase B (CALB) without the use of solvent (in bulk) .Physical And Chemical Properties Analysis
The physical and chemical properties of tetraethylene glycol derivatives depend on their molecular weight . They are water-soluble polymers that can form hydrogen bonds . They have a stable, flexible, and neutral backbone, and good solubility in water and many other solvents .将来の方向性
特性
IUPAC Name |
2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O7/c1-31-27-12-8-25(9-13-27)29(24-6-4-3-5-7-24,26-10-14-28(32-2)15-11-26)36-23-22-35-21-20-34-19-18-33-17-16-30/h3-15,30H,16-23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBJWDNLBGXKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O1-(Dimethoxytrityl)tetraethylene glycol | |
Synthesis routes and methods
Procedure details


Tetraethyleneglycol (14.0 g, 72 mmol) was coevaporated with dry pyridine (2×50 mL), dissolved in dry dioxane and 4,4′-dimethoxytrityl chloride (8.0 g, 23.6 mmol) was added portion-wise to the stirred solution. The reaction was monitored by TLC. After overnight stirring at ambient temperature, the reaction mixture was evaporated and dissolved in CH2Cl2 (200 mL), and washed with saturated aq. NaHCO3 (3×100 mL) and brine (100 mL). The organic phase was dried over Na2SO4 and concentrated. Purification on silica gel column using a stepwise gradient of MeOH (0 to 10%) in H2Cm2 containing 0.2% pyridine yielded 8.5 g (73%) of the title compound.



試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-[1,3]dioxino[4,5-b]pyridine](/img/structure/B117346.png)
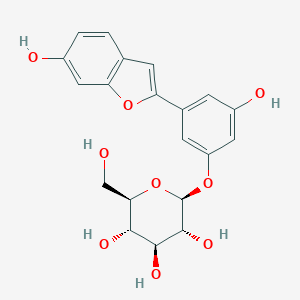
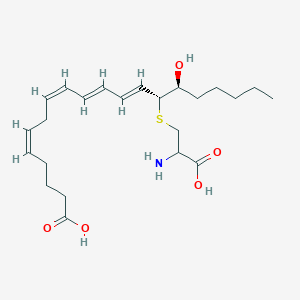
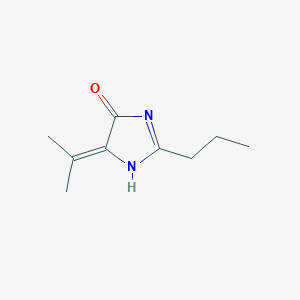
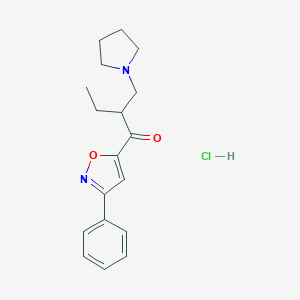
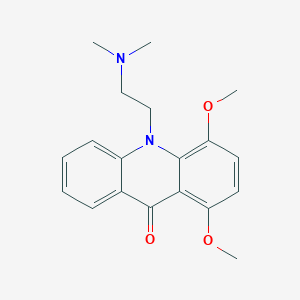
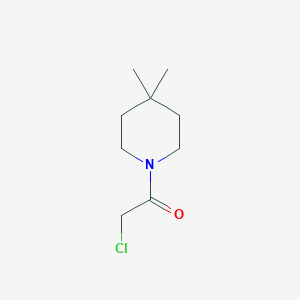
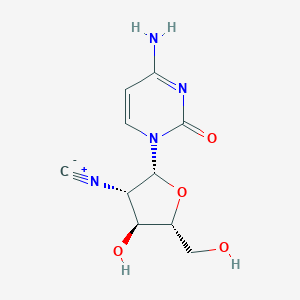
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)
![[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine](/img/structure/B117370.png)
